molecular formula C14H19N3O3 B1455597 (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate CAS No. 848777-29-7

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate

Cat. No. B1455597
CAS RN: 848777-29-7
M. Wt: 277.32 g/mol
InChI Key: QMZJSLKUNTWKPN-LBPRGKRZSA-N
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Description

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate, or (S)-MCA, is a cyclic carboxamide compound that has been used in various scientific research applications. It is a synthetic molecule derived from the reaction of cyclohexyl pyrazine-2-carboxamide and methyl acetate. In recent years, (S)-MCA has been studied for its biochemical and physiological effects in various laboratory experiments.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of metal-organic frameworks (MOFs). For instance, a hydrated copper acetate complex of a related ligand demonstrated a MOF structure with a 10 (3) network topology, indicating potential applications in catalysis, gas storage, or separation technologies (Cati & Stoeckli-Evans, 2014).

Industrial and Pharmaceutical Applications

2-Methyl pyrazine (2MP), a related compound, has garnered significant attention for its industrial and pharmaceutical applications. The vapor–liquid equilibria and excess molar volumes of 2MP-containing binary mixtures have been extensively studied, indicating its importance in chemical processes and formulation (Park et al., 2001).

Chemical Synthesis

The compound has been involved in the synthesis of various chemical derivatives. For example, the interaction of acetates of 2-hydroxyaminocyclohexanone and 2-hydroxyaminopentanone oximes with certain compounds leads to the formation of pyrazine 1,4-dioxide derivatives, indicating its utility in complex chemical synthesis processes (Grigor’eva et al., 1983).

Antimicrobial and Antifungal Activities

Various derivatives of related compounds, such as 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one, have been synthesized and shown to exhibit in vitro antimicrobial and antifungal activities, indicating potential pharmaceutical applications (Rajurkar & Pund, 2014).

properties

IUPAC Name

methyl (2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-14(19)12(10-5-3-2-4-6-10)17-13(18)11-9-15-7-8-16-11/h7-10,12H,2-6H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZJSLKUNTWKPN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718008
Record name Methyl (2S)-cyclohexyl[(pyrazine-2-carbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate

CAS RN

848777-29-7
Record name Methyl (2S)-cyclohexyl[(pyrazine-2-carbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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